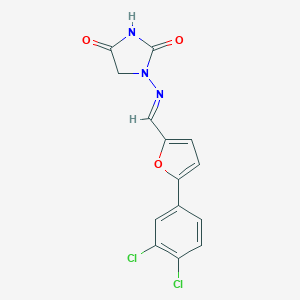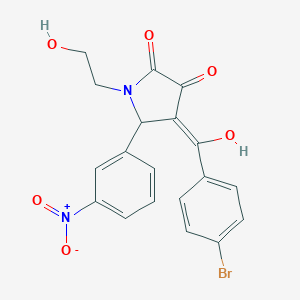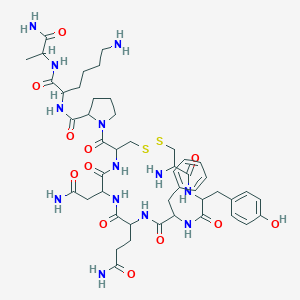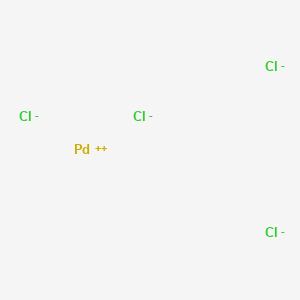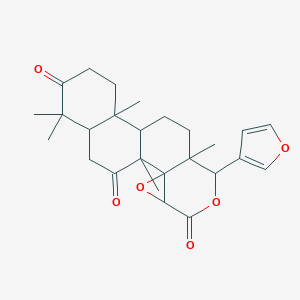
Phosphoric acid, diethyl ester, barium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoric acid, diethyl ester, barium salt, also known as Barium Diethyl Phosphate (BDEP), is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in water and has a molecular formula of Ba(C2H5O)2PO3. BDEP is primarily used as a flame retardant and a plasticizer in the manufacturing of polyvinyl chloride (PVC) products.
作用機序
BDEP acts as a flame retardant by releasing phosphoric acid when exposed to heat. The released phosphoric acid reacts with the polymer chains of the PVC and forms a char layer that protects the material from further burning. As a plasticizer, BDEP improves the flexibility and durability of PVC products by reducing the glass transition temperature of the polymer.
Biochemical and Physiological Effects:
BDEP has been shown to have low toxicity and is considered to be safe for human consumption. However, exposure to high concentrations of BDEP can cause irritation to the skin, eyes, and respiratory system. BDEP has also been found to have a negative impact on aquatic organisms and the environment.
実験室実験の利点と制限
One advantage of using BDEP in lab experiments is its low toxicity and high solubility in water. BDEP is also relatively inexpensive and readily available. However, BDEP has some limitations in lab experiments due to its low stability and reactivity with other chemicals. It is also highly hygroscopic and can absorb moisture from the air, which can affect the accuracy of experimental results.
将来の方向性
There are several future directions for the use of BDEP in scientific research. One area of interest is the development of new flame retardant materials that are more efficient and environmentally friendly. BDEP can also be used as a catalyst in the synthesis of new organic compounds and metal phosphates. Another area of research is the study of the impact of BDEP on the environment and the development of new methods for the disposal of BDEP waste.
Conclusion:
In conclusion, BDEP is a chemical compound that has been widely used in scientific research as a flame retardant and a plasticizer. It is synthesized by reacting barium oxide or barium hydroxide with diethyl phosphite in the presence of a catalyst. BDEP has low toxicity and is considered to be safe for human consumption. However, exposure to high concentrations of BDEP can cause irritation to the skin, eyes, and respiratory system. BDEP has several advantages and limitations in lab experiments and has several future directions for research.
合成法
BDEP can be synthesized by reacting barium oxide or barium hydroxide with diethyl phosphite in the presence of a catalyst. The reaction produces a white precipitate that can be filtered and washed to obtain pure BDEP. The chemical reaction can be represented by the following equation:
Ba(OH)2 + 2 (C2H5O)2POH → Ba(C2H5O)2PO3 + 2 H2O
科学的研究の応用
BDEP has been widely used in scientific research as a flame retardant and a plasticizer. It is commonly used in the manufacturing of PVC products such as pipes, cables, and flooring. BDEP has also been used in the production of adhesives, coatings, and sealants. In scientific research, BDEP has been used as a catalyst in the synthesis of organic compounds and as a reagent in the preparation of metal phosphates.
特性
CAS番号 |
14506-44-6 |
|---|---|
分子式 |
C4H10BaO4P+ |
分子量 |
290.42 g/mol |
IUPAC名 |
barium(2+);diethyl phosphate |
InChI |
InChI=1S/C4H11O4P.Ba/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6);/q;+2/p-1 |
InChIキー |
NAMYSIJLCCTQDF-UHFFFAOYSA-M |
SMILES |
CCOP(=O)([O-])OCC.[Ba+2] |
正規SMILES |
CCOP(=O)([O-])OCC.[Ba+2] |
同義語 |
BARIUM DIETHYL PHOSPHATE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-oxo-2-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228595.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-{4-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)amino]phenyl}urea](/img/structure/B228599.png)
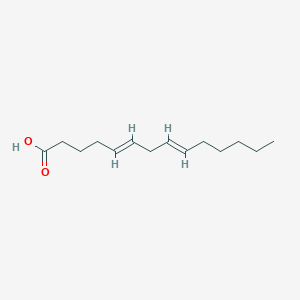
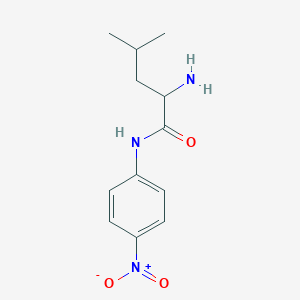
![N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea](/img/structure/B228612.png)

![1-[2-(3-Methylphenoxy)ethyl]piperazine](/img/structure/B228618.png)

